Stereochemical Purity: Ensuring Consistent Outcomes in Chiral Synthesis
The target compound is defined by its specific (2R,4R) stereochemistry, which is confirmed by its canonical SMILES string C[C@@H]1C[C@@H](CCO1)N.Cl [1]. This exact stereoisomer is not interchangeable with its trans isomer, which has the (2R,4S) configuration (SMILES: C[C@@H]1C[C@H](CCO1)N) [2]. While vendor-reported purity for both isomers often falls within the 95-98% range, the critical differentiator is the defined stereochemistry, which is essential for applications requiring precise 3D orientation .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | cis-(2R,4R) |
| Comparator Or Baseline | trans-(2R,4S) |
| Quantified Difference | Defined 2D structural and 3D spatial difference |
| Conditions | N/A (Structural comparison based on SMILES and InChI data) |
Why This Matters
This matters because substitution with the incorrect stereoisomer can lead to failed stereoselective reactions or produce the wrong biological enantiomer, invalidating research or process development.
- [1] PubChem. (2025). Compound Summary for CID 118868154: rac-(2R,4R)-2-methyloxan-4-amine hydrochloride. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 82650948: (2R,4S)-2-Methyltetrahydro-2H-pyran-4-amine. National Center for Biotechnology Information. View Source
